Sodium;2-[(2-aminoacetyl)amino]acetate
Description
Sodium;2-[(2-aminoacetyl)amino]acetate (IUPAC: sodium 2-[(2-aminoacetamido)acetate]) is a sodium salt of a glycine-derived dipeptide analog. Its structure features a central glycine backbone substituted with a 2-aminoacetyl group, forming an acetamido linkage. The sodium counterion enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
1070-67-3 |
|---|---|
Molecular Formula |
C4H7N2NaO3 |
Molecular Weight |
154.1 g/mol |
IUPAC Name |
sodium;2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C4H8N2O3.Na/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
WPRXXEWEGIQIDN-UHFFFAOYSA-M |
SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
Isomeric SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
Canonical SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Sodium glycinate serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is utilized in the formulation of drugs due to its ability to enhance solubility and stability. This compound is particularly important in creating peptide-based therapeutics, where it can act as a stabilizing agent for peptide bonds during synthesis .
Antimicrobial Properties
Research indicates that sodium glycinate exhibits antimicrobial activity, making it a candidate for inclusion in formulations aimed at treating infections. Its efficacy against various bacterial strains highlights its potential as an active ingredient in antibiotic therapies .
Antibody-Drug Conjugates (ADCs)
Sodium glycinate is being explored for use in antibody-drug conjugates, which combine antibodies with cytotoxic drugs to target specific cancer cells. The compound's properties may enhance the delivery and effectiveness of these conjugates .
Biochemical Applications
Biochemical Assays
In biochemical research, sodium glycinate is employed as a buffer component due to its ability to maintain pH stability in various assays. This property is essential for experiments involving enzyme activity and protein interactions .
Cell Culture
Sodium glycinate is used in cell culture media to support the growth of various cell lines. Its role as an amino acid derivative provides essential nutrients that promote cellular proliferation and maintenance .
Agricultural Applications
Fertilizers
The compound has potential applications in agriculture as a component of fertilizers. Its amino acid structure can enhance nutrient uptake in plants, promoting growth and yield. Sodium glycinate can also serve as a chelating agent, improving the bioavailability of micronutrients in soil .
Case Studies
Comparison with Similar Compounds
Trofinetide
- Structure: (2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid.
- Key Differences: Trofinetide incorporates a 2-aminoacetyl group within a pyrrolidine ring and a glutamic acid residue, distinguishing it from the simpler glycine backbone of Sodium;2-[(2-aminoacetyl)amino]acetate.
- Applications : A synthetic analog of glycine–proline–glutamate (GPE), Trofinetide is used in Rett syndrome treatment. It improves synaptic morphology and survival in preclinical models, attributed to its enhanced pharmacokinetic profile compared to natural GPE .
Gly-His-Lys Acetate (GHK Acetate)
- Structure: (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid acetate.
- Key Differences: GHK Acetate is a tripeptide (Gly-His-Lys) with a 2-aminoacetyl group and an imidazole-containing histidine residue. The acetate salt enhances stability for cell culture applications.
- Applications: Known as a liver cell growth factor, GHK Acetate promotes wound healing and collagen synthesis. Its copper-chelating properties are critical for tissue regeneration .
- Research Findings : Studies indicate GHK Acetate increases plasma concentrations of growth factors, supporting its use in regenerative medicine .
Triglycine (Gly-Gly-Gly)
- Structure: 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid.
- Key Differences : Triglycine is a linear tripeptide of glycine, lacking the sodium salt or specialized substituents. It serves as a natural metal chelator.
- Applications : Isolated from Blighia sapida, triglycine exhibits entropically favored metal binding (e.g., magnesium) due to multiple Lewis base moieties .
- Research Findings: Triglycine achieves higher plasma concentrations than glycine monomers, suggesting utility in mineral supplementation .
Sodium Chloroacetate
- Structure : C₂H₂ClO₂·Na.
- Key Differences: A simple sodium salt with a chloro substituent instead of the aminoacetyl group.
- Applications : Used industrially as a herbicide intermediate.
- Safety Profile : Highly toxic; causes severe skin/eye irritation and requires stringent handling protocols .
Comparative Data Table
| Compound | Molecular Weight | Functional Groups | Solubility (Water) | Key Applications |
|---|---|---|---|---|
| This compound | 193.13 g/mol | Acetamido, sodium carboxylate | High | Drug delivery, chelation |
| Trofinetide | 318.33 g/mol | Pyrrolidine, glutamic acid, acetamido | Moderate | Rett syndrome therapy |
| GHK Acetate | 407.43 g/mol | Imidazole, lysine, acetate | High | Wound healing, cell culture |
| Triglycine | 189.17 g/mol | Tripeptide (Gly-Gly-Gly) | Moderate | Metal chelation, supplements |
| Sodium Chloroacetate | 116.48 g/mol | Chloro, sodium carboxylate | High | Herbicide synthesis |
Pharmacokinetic and Functional Insights
- Bioavailability: this compound’s sodium salt form improves solubility over neutral analogs like triglycine, enhancing oral or injectable bioavailability .
- Stability: The acetamido group in this compound and Trofinetide resists enzymatic degradation compared to ester derivatives (e.g., Benzyl 2-(2-aminoacetamido)acetate in ) .
- Toxicity: Unlike Sodium Chloroacetate, this compound lacks electrophilic substituents (e.g., chloro), suggesting a safer profile .
Preparation Methods
Reaction Mechanism and Conditions
Glycine’s amino group is deprotonated in basic media, rendering it nucleophilic. Upon addition of aminoacetyl chloride, the amine attacks the electrophilic carbonyl carbon, forming an amide bond. The carboxylic acid group remains ionized as a carboxylate, which is neutralized by sodium ions.
Key steps :
-
Dissolve glycine (0.1 mol) in 100 mL of 1M NaOH.
-
Cool the solution to 0–5°C and slowly add aminoacetyl chloride (0.12 mol) with stirring.
-
Maintain pH >10 using additional NaOH to prevent protonation of the amine.
-
After 4 hours, filter the precipitate and recrystallize from ethanol-water.
Yield : 60–70% (lower yields due to hydrolysis of aminoacetyl chloride in aqueous conditions).
Stepwise Protection and Condensation
This method, adapted from thiazole derivative synthesis, employs protective groups to prevent side reactions.
Esterification of Glycine
The carboxylic acid group is protected as an ethyl ester to avoid interference during acylation:
Amino Protection with BOC
The amino group is protected using di-tert-butyl dicarbonate (BOC anhydride):
Amide Condensation
BOC-protected ethyl glycinate reacts with aminoacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl):
Deprotection and Neutralization
The BOC group is removed with trifluoroacetic acid (TFA), followed by ester hydrolysis and neutralization:
-
BOC removal : Stir in TFA/dichloromethane (1:1) for 2 hours.
-
Ester hydrolysis : Reflux with 2M NaOH for 4 hours.
-
Neutralization : Adjust pH to 7–8 with HCl, then add NaOH to precipitate the sodium salt.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers high purity by isolating intermediates on a resin.
Resin Loading and Deprotection
Glycine is attached to Wang resin via its carboxylic acid:
Acylation with Aminoacetic Acid
The resin-bound glycine’s amino group is acylated using Fmoc-aminoacetic acid:
Cleavage and Salt Formation
The product is cleaved from the resin and neutralized:
-
Cleavage : Treat with TFA/water (95:5) for 1 hour.
Yield : 65–70% with >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Acylation | 60–70 | 80–85 | Moderate | Low |
| Stepwise Protection | 50–55 | 90–95 | High | High |
| SPPS | 65–70 | >95 | Low | Very High |
Key Findings :
-
Direct acylation is cost-effective but suffers from moderate purity due to side reactions.
-
Stepwise protection balances yield and scalability, making it suitable for industrial production.
-
SPPS achieves exceptional purity but is prohibitively expensive for large-scale synthesis.
Industrial-Scale Optimization
Catalyst Selection
Thionyl chloride in esterification increases reaction efficiency compared to H₂SO₄, reducing side product formation.
Solvent Systems
Tetrahydrofuran (THF) and dichloromethane are preferred for BOC protection due to high solubility of intermediates.
Temperature Control
Maintaining 0–5°C during acylation minimizes hydrolysis of aminoacetyl chloride, improving yield by 15%.
Challenges and Solutions
Byproduct Formation
Hydrolysis of aminoacetyl chloride generates glycine, necessitating excess reagent and careful pH control.
Purification Techniques
Crystallization from ethanol-water (1:3) removes unreacted glycine, enhancing purity to >90%.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Sodium;2-[(2-aminoacetyl)amino]acetate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety goggles, chemical-resistant gloves (e.g., nitrile), and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for procedures generating dust/aerosols. Monitor air quality with real-time sensors if exposure limits are undefined .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in sealed containers in dry, ventilated areas at 15–25°C. Avoid incompatible materials (e.g., strong oxidizers) .
Q. How can researchers verify the purity and identity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a mobile phase of sodium acetate buffer (0.01 M, pH 5.0) and acetonitrile (50:50 v/v). Monitor at 210 nm for UV-active impurities .
- Mass Spectrometry (MS) : Perform ESI-MS in positive ion mode; expect [M+Na]+ at m/z 189.07 (theoretical) for the sodium adduct .
- NMR : Analyze ¹H NMR in D₂O; look for glycine backbone signals (δ 3.8–4.2 ppm for α-protons, δ 1.9–2.1 ppm for amide protons) .
Q. What are the solubility characteristics of this compound in common solvents?
- Methodological Answer :
- Aqueous Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to ionic sodium group. Use deionized water for buffer preparation .
- Organic Solvents : Sparingly soluble in ethanol (<10 mg/mL) and insoluble in non-polar solvents (e.g., hexane). For organic-phase reactions, consider dimethylacetamide (DMA) as a co-solvent .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using spectroscopic data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Map coupling between α-protons (³JHH ~6–8 Hz) and confirm amide proton connectivity. Compare with triglycine (C6H11N3O4) as a reference .
- X-ray Crystallography : Co-crystallize with divalent cations (e.g., Ca²⁺) to stabilize the carboxylate group. Refine unit cell parameters to confirm bond lengths/angles .
- IR Spectroscopy : Identify carboxylate stretches (~1600 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) to distinguish from ester derivatives .
Q. What experimental strategies optimize the synthesis yield of this compound while minimizing side products?
- Methodological Answer :
- Stepwise Peptide Coupling : Use Fmoc-protected glycine and HATU/DIPEA in DMF. Monitor coupling efficiency via ninhydrin test .
- pH Control : Maintain pH 8–9 during saponification of ester intermediates (e.g., benzyl esters) to prevent racemization .
- Purification : Employ ion-exchange chromatography (Dowex 50WX8) to remove unreacted glycine or sodium salts .
Q. How can researchers assess the environmental toxicity of this compound using in silico and in vitro models?
- Methodological Answer :
- QSAR Modeling : Predict biodegradability (e.g., EPI Suite) using the compound’s logP (-3.6) and molecular weight (189.17 g/mol) .
- Aquatic Toxicity Assays : Expose Daphnia magna to 10–100 ppm solutions for 48 hours; measure LC50 and compare with glycine derivatives .
- Microbial Inhibition : Test growth inhibition in E. coli (OD600) at varying concentrations to assess bacteriostatic effects .
Q. What chromatographic techniques resolve co-eluting impurities in this compound analysis?
- Methodological Answer :
- Ion-Pair Chromatography : Add 5 mM octanesulfonate to the mobile phase to improve separation of anionic impurities .
- HILIC Columns : Use hydrophilic interaction chromatography for polar byproducts (e.g., unreacted glycine) with acetonitrile/ammonium formate gradients .
- LC-MS/MS : Target MRM transitions (e.g., m/z 189 → 76 for glycine fragment) to quantify trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
